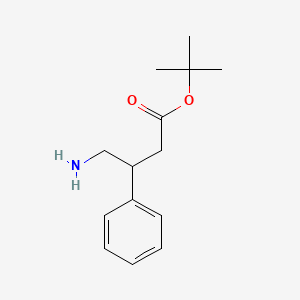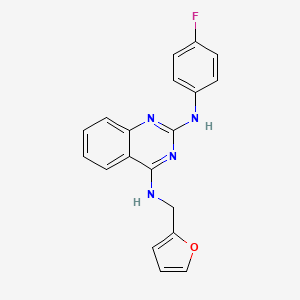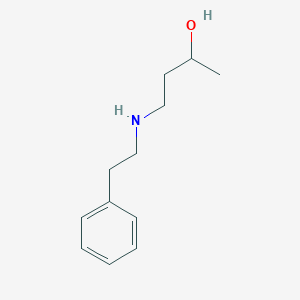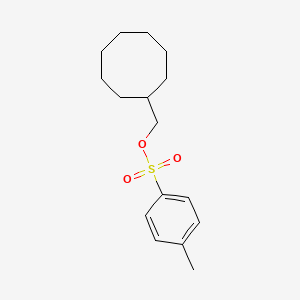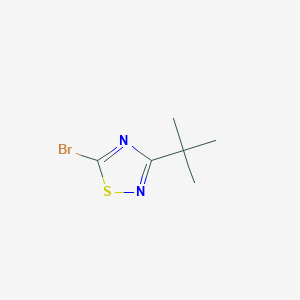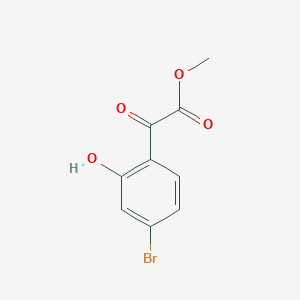![molecular formula C17H19BF2O2 B13562831 2-[3-(Difluoromethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13562831.png)
2-[3-(Difluoromethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Difluoromethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a difluoromethyl group attached to a naphthalene ring, which is further connected to a dioxaborolane moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Difluoromethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials, such as 3-(difluoromethyl)naphthalene and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Palladium-based catalysts are often employed to facilitate the coupling reaction between the naphthalene derivative and the dioxaborolane moiety.
Temperature and Time: The reaction is typically conducted at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Difluoromethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups, such as methyl or ethyl groups.
Substitution: The compound can participate in substitution reactions, where the difluoromethyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce alkylated derivatives.
Scientific Research Applications
2-[3-(Difluoromethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s unique structure makes it a valuable probe for studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-[3-(Difluoromethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The dioxaborolane moiety can participate in reversible covalent bonding with biological molecules, further influencing the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)naphthalene: Shares the difluoromethyl-naphthalene core but lacks the dioxaborolane moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains the dioxaborolane structure but without the naphthalene ring.
Uniqueness
2-[3-(Difluoromethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the difluoromethyl group and the dioxaborolane moiety attached to a naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H19BF2O2 |
|---|---|
Molecular Weight |
304.1 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H19BF2O2/c1-16(2)17(3,4)22-18(21-16)14-10-12(15(19)20)9-11-7-5-6-8-13(11)14/h5-10,15H,1-4H3 |
InChI Key |
GTAAJLGWJDKATK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=CC=CC=C23)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


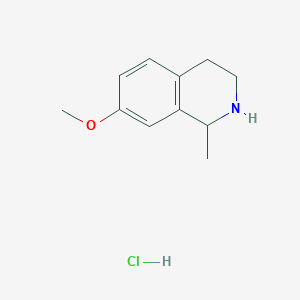

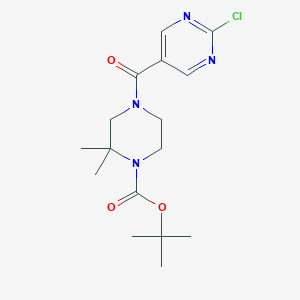
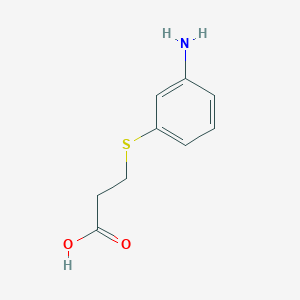
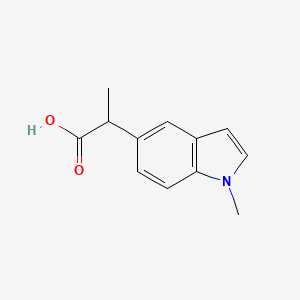
![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B13562782.png)
